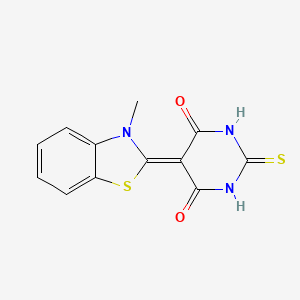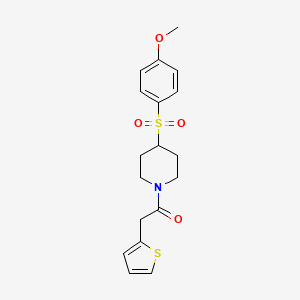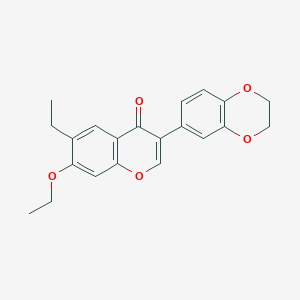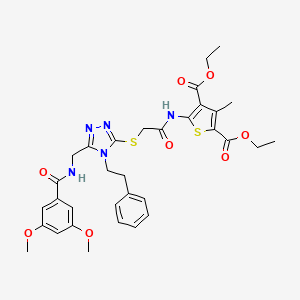![molecular formula C19H17N3O5 B3018508 (Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate CAS No. 454227-26-0](/img/structure/B3018508.png)
(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that likely contains a benzotriazine ring structure and an acrylate moiety. The presence of the dimethoxyphenyl group suggests potential for interesting chemical properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate have been synthesized using 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) in a reaction at room temperature .Wissenschaftliche Forschungsanwendungen
Photoinitiating Systems for Polymerization : A study by Versace et al. (2014) highlights the use of zinc complex-based photoinitiating systems for acrylate polymerization under air. These systems, involving triazine derivatives, show remarkable efficiency in polymerization reactions and the in situ formation of Zn-based fillers under light activation and aerated conditions (Versace et al., 2014).
Peptide Synthesis : Kaminski et al. (2005) describe the use of triazine-based coupling reagents for the efficient synthesis of peptides. These reagents, designed as 'superactive esters', are utilized in the synthesis of protected dipeptides and demonstrate high efficiency and versatility in peptide synthesis (Kaminski et al., 2005).
Antimicrobial Activity : Research by Saraei et al. (2016) focuses on novel functionalized monomers based on kojic acid, which include triazine derivatives. These monomers, when polymerized, exhibit moderate to good antibacterial and antifungal activities, demonstrating their potential in antimicrobial applications (Saraei et al., 2016).
Photopolymerization : A study by Jiang et al. (2011) explores the use of a triazine derivative as a photoinitiator for the polymerization of acrylate monomers. This research contributes to the understanding of photopolymerization kinetics and the efficiency of triazine derivatives in such processes (Jiang et al., 2011).
Corrosion Inhibition : Baskar et al. (2014) investigate the inhibitory action of photo-cross-linkable polymers, including triazine derivatives, on mild steel corrosion. These polymers act as efficient inhibitors, with implications for corrosion protection in various industrial applications (Baskar et al., 2014).
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, influencing their activity and function .
Biochemical Pathways
The compound may influence various biochemical pathways depending on its targets . For instance, if it targets enzymes involved in signal transduction, it could affect pathways related to cell communication and response to stimuli. The downstream effects would depend on the specific pathway and the role of the target within that pathway.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature could affect the compound’s structure and, consequently, its ability to interact with its targets.
Eigenschaften
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl (Z)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-25-16-9-7-13(11-17(16)26-2)8-10-18(23)27-12-22-19(24)14-5-3-4-6-15(14)20-21-22/h3-11H,12H2,1-2H3/b10-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSIBKIYQQANTE-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OCN2C(=O)C3=CC=CC=C3N=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C(=O)OCN2C(=O)C3=CC=CC=C3N=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-((4-(3-chlorophenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3018433.png)




![2-(4-Piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine](/img/structure/B3018442.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B3018446.png)
![Methyl 2,4-dioxo-3-{6-oxo-6-[(pyridin-2-ylmethyl)amino]hexyl}-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B3018447.png)

